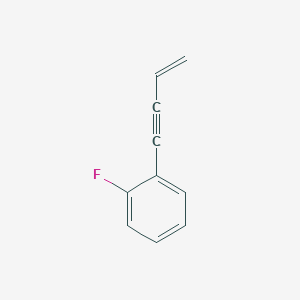

1-(But-3-en-1-yn-1-yl)-2-fluorobenzene

Description

Significance of Conjugated Enyne Systems in Chemical Research

Conjugated enynes are organic compounds that feature a carbon-carbon double bond directly connected to a carbon-carbon triple bond. This arrangement of π-systems gives rise to unique electronic properties and a rich reactivity profile, making them highly valuable intermediates in organic synthesis. The enyne motif is a cornerstone for constructing a diverse array of complex molecules, including those found in biologically active natural products and materials with interesting electronic and optical properties.

The utility of conjugated enynes stems from their ability to participate in a wide range of chemical transformations. These include pericyclic reactions, such as the Myers-Saito and Bergman cyclizations, which generate highly reactive diradical species capable of further transformations. Additionally, enynes are excellent substrates for various metal-catalyzed reactions, including cycloisomerization, cross-coupling, and metathesis reactions, which allow for the efficient construction of carbocyclic and heterocyclic frameworks.

Strategic Importance of Organofluorine Building Blocks in Synthetic Methodologies

The introduction of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. uni-muenster.de In medicinal chemistry, the incorporation of fluorine is a widely used strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. uni-muenster.de The carbon-fluorine bond is the strongest single bond to carbon, which can block metabolic pathways and increase the lipophilicity of a molecule, facilitating its passage through biological membranes.

Organofluorine compounds are also crucial in materials science, where they are used to create polymers with unique properties such as high thermal stability and chemical resistance. In agrochemicals, fluorinated compounds often exhibit enhanced efficacy. The 2-fluorophenyl group in 1-(But-3-en-1-yn-1-yl)-2-fluorobenzene makes this compound a valuable building block for introducing fluorine into more complex structures, potentially imparting these desirable properties.

Research Landscape and Emerging Areas for this compound

While specific research focused solely on this compound is not yet widely published, the convergence of its structural features points towards several promising areas of investigation. The synthesis of such a molecule would likely involve well-established organometallic cross-coupling reactions, such as the Sonogashira coupling, between a suitable vinyl halide and a 2-fluorophenyl-substituted alkyne, or vice versa.

The future research applications of this compound are likely to be diverse. Its conjugated enyne system could be exploited in the synthesis of complex polycyclic aromatic hydrocarbons or heterocyclic systems through intramolecular cyclization reactions. The presence of the fluorine atom provides a handle for further functionalization and can be used to probe reaction mechanisms or to fine-tune the electronic properties of the resulting molecules.

In the field of medicinal chemistry, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. The combination of the rigid enyne backbone and the fluorinated aromatic ring could lead to the discovery of new molecular scaffolds with unique biological activities. Furthermore, in materials science, this compound could be a precursor for the development of novel fluorinated polymers and organic electronic materials.

Structure

3D Structure

Properties

CAS No. |

340256-29-3 |

|---|---|

Molecular Formula |

C10H7F |

Molecular Weight |

146.16 g/mol |

IUPAC Name |

1-but-3-en-1-ynyl-2-fluorobenzene |

InChI |

InChI=1S/C10H7F/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1H2 |

InChI Key |

PFSRURNIYNXUJL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC#CC1=CC=CC=C1F |

Origin of Product |

United States |

Synthetic Methodologies Towards 1 but 3 En 1 Yn 1 Yl 2 Fluorobenzene

Approaches to the 1-(But-3-en-1-yn-1-yl)-2-fluorobenzene Core Structure

The construction of the enyne moiety in this compound can be achieved through several modern synthetic methods. These approaches primarily rely on the formation of the carbon-carbon triple bond or the carbon-carbon double bond via cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis offers powerful and efficient methods for the formation of C-C bonds, which are central to the synthesis of enynes. rsc.org Palladium and copper-based catalytic systems are particularly prominent in this field.

The Sonogashira coupling is a widely employed method for the synthesis of enynes, involving the coupling of a terminal alkyne with a vinyl halide or triflate, catalyzed by a palladium complex and a copper(I) co-catalyst. acs.orgorganic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 2-fluorophenylacetylene with a vinyl partner such as vinyl bromide or vinyl iodide.

The general reaction scheme is as follows:

Image depicting the general Sonogashira coupling reaction for the synthesis of this compound.

Key parameters for a successful Sonogashira coupling include the choice of palladium catalyst, copper source, base, and solvent.

| Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. | 75-95 | nih.gov |

| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 50 °C | 80-90 | nih.gov |

| PdCl₂(PPh₃)₂ / CuI | Piperidine | Toluene | 60 °C | 70-85 | scielo.org.mx |

This is an interactive data table based on typical conditions for Sonogashira couplings of aryl acetylenes with vinyl halides.

The reaction mechanism is believed to involve a catalytic cycle with both palladium and copper. The palladium catalyst undergoes oxidative addition with the vinyl halide, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt), and finally, reductive elimination to yield the enyne product and regenerate the palladium(0) catalyst.

While the Sonogashira reaction is highly effective, copper-catalyzed couplings that are palladium-free have also been developed for the synthesis of enynes. These methods often require higher reaction temperatures but can be advantageous in certain contexts, avoiding the use of palladium. The coupling of a vinyl halide with a terminal alkyne can be achieved using a copper(I) salt and a suitable base. nih.govrsc.orgorganic-chemistry.org

A typical reaction setup would involve heating the vinyl halide and the terminal alkyne in the presence of a copper(I) catalyst and a base in a polar aprotic solvent.

| Copper Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | Cs₂CO₃ | DMF | 110 | 70-90 | organic-chemistry.org |

| Cu₂O | K₂CO₃ | NMP | 120 | 65-85 | organic-chemistry.org |

| CuI / L-proline | K₂CO₃ | DMSO | 100 | 75-92 | organic-chemistry.org |

This is an interactive data table based on representative conditions for copper-catalyzed enyne synthesis.

The geometry of the double bond in the vinyl halide is generally retained during these copper-catalyzed reactions, allowing for stereoselective synthesis. rsc.org

Beyond palladium and copper catalysis, other transition metals have been explored for the synthesis of enynes. nih.govrsc.org For instance, nickel-catalyzed cross-coupling reactions of divinylic chalcogenides with alkynes have been shown to be effective for the stereoselective synthesis of enynes. acs.org Ruthenium catalysts are well-known for their application in enyne metathesis, which is a powerful bond reorganization reaction to produce 1,3-dienes from enynes, though less commonly used for the direct formation of the enyne itself from simpler precursors. nih.govorganic-chemistry.org

Recent advancements also include iron-catalyzed coupling reactions, which offer a more economical and environmentally friendly alternative to palladium. organic-chemistry.org

Stereoselective Synthesis of this compound and its Precursors

The stereochemistry of the double bond in enynes can be crucial for their biological activity and further synthetic transformations. Therefore, stereoselective methods for their synthesis are of high importance. thieme-connect.comthieme-connect.com

For a target like this compound, the focus is on controlling the geometry of the but-3-en-1-yl moiety. This is often achieved by using stereodefined vinyl precursors in cross-coupling reactions. For example, the use of pure (E)- or (Z)-vinyl halides in Sonogashira or copper-catalyzed couplings typically leads to the corresponding (E)- or (Z)-enyne with high stereochemical retention. acs.orgnih.gov

Alternative stereoselective methods include:

Hydrometallation of alkynes followed by cross-coupling: This involves the stereoselective addition of a metal hydride (e.g., hydroboration, hydroalumination, or hydrosilylation) across a terminal alkyne to generate a vinylmetallic species, which is then coupled with an aryl halide.

Julia-Kocienski olefination: This method can be used to synthesize fluorinated enynes with high E-stereoselectivity. acs.org

Wittig-type reactions: Modifications of the Wittig reaction can provide access to stereodefined enynes. organic-chemistry.org

Retrosynthetic Disconnections for this compound Precursors

Retrosynthetic analysis provides a logical approach to designing a synthesis by breaking down the target molecule into simpler, commercially available starting materials. For this compound, several disconnections are possible.

Disconnection 1: Based on Sonogashira or Copper-Catalyzed Coupling

The most straightforward disconnection is at the C(sp)-C(sp²) bond between the alkyne and the vinyl group.

Image showing the primary retrosynthetic disconnection for this compound.

This leads to two key synthons:

2-Fluorophenylacetylene (A): This can be prepared from 2-fluoroiodobenzene via a Sonogashira coupling with a protected acetylene, followed by deprotection.

A vinyl synthon (B): This could be vinyl bromide, vinyl iodide, or a vinylboronic acid derivative.

Disconnection 2: Alternative Cross-Coupling Strategy

An alternative disconnection can be made at the C(sp)-C(sp²) bond between the aromatic ring and the alkyne.

Image showing an alternative retrosynthetic disconnection.

This approach leads to:

1-Bromo-2-fluorobenzene or 1-iodo-2-fluorobenzene (C): Commercially available starting materials.

But-3-en-1-yne (D): A gaseous but commercially available alkyne.

Exploration of Reaction Mechanisms and Intrinsic Reactivity of 1 but 3 En 1 Yn 1 Yl 2 Fluorobenzene

Mechanistic Insights into the Synthesis of 1-(But-3-en-1-yn-1-yl)-2-fluorobenzene

The primary synthetic route to this compound and related arylenynes is the Sonogashira cross-coupling reaction. rsc.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes. wikipedia.org

The Sonogashira coupling can proceed through two main catalytic cycles: a palladium-copper co-catalyzed cycle and a copper-free cycle. libretexts.org

Palladium and Copper Co-catalyzed Cycle:

This is the traditional and most widely used method. It involves two interconnected catalytic cycles. libretexts.orgnih.gov

Palladium Cycle :

Reductive Elimination : The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst. wikipedia.org

Oxidative Addition : The aryl halide (1-fluoro-2-iodobenzene or 1-bromo-2-fluorobenzene) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II)-aryl intermediate. wikipedia.orglibretexts.org This step is often the rate-limiting step of the reaction. wikipedia.org

Transmetalation : The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex. wikipedia.org

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst. libretexts.org

Copper Cycle :

A copper(I) salt, typically CuI, reacts with the terminal alkyne (but-3-en-1-yne) in the presence of a base (usually an amine) to form a copper(I) acetylide intermediate. wikipedia.orgyoutube.com This step is crucial as it activates the alkyne for the subsequent transmetalation step.

Proposed Intermediates in the Co-catalyzed Sonogashira Reaction:

| Intermediate Species | Role in Catalytic Cycle |

| Pd(0)L₂ | Active palladium catalyst |

| Ar-Pd(II)-X(L₂) | Formed after oxidative addition of aryl halide |

| Cu(I)-acetylide | Activated alkyne species |

| Ar-Pd(II)-(C≡CR)(L₂) | Formed after transmetalation |

Copper-Free Sonogashira Coupling:

To avoid the use of a copper co-catalyst, which can sometimes lead to side reactions like alkyne homocoupling, copper-free variants have been developed. In these systems, the activation of the alkyne is thought to occur directly at the palladium center. libretexts.org The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the alkyne to the palladium complex. A base then deprotonates the alkyne, leading to the formation of a palladium acetylide complex, which then undergoes reductive elimination. libretexts.org

The choice of ligands coordinated to the palladium center plays a pivotal role in the efficiency and selectivity of the Sonogashira coupling. libretexts.org Ligands can influence the catalyst's stability, reactivity, and solubility.

Phosphine (B1218219) Ligands : Triphenylphosphine (PPh₃) is a commonly used ligand. wikipedia.org Electron-rich phosphine ligands can increase the rate of the oxidative addition step. libretexts.org Sterically bulky phosphine ligands can promote the reductive elimination step and help in the dissociation of the product from the catalyst. libretexts.org

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as effective alternatives to phosphine ligands. They are strong σ-donors and can form very stable palladium complexes, leading to higher catalyst turnover numbers and efficiency, even with less reactive aryl chlorides. libretexts.org

Phosphine-Free Ligands : Research has also explored the use of phosphine-free ligands, such as those based on hydrazones, which have shown good catalytic activity under certain conditions. acs.org

The design of ligands is crucial for optimizing the synthesis of this compound, especially when considering factors like reaction temperature, catalyst loading, and the reactivity of the specific aryl halide used.

Reactivity Profile of the But-3-en-1-yn-1-yl Moiety in this compound

The conjugated enyne system in this compound is the primary site of its chemical reactivity, participating in a variety of transformations.

The enyne moiety is a versatile substrate for cycloaddition reactions, providing access to a wide range of cyclic and polycyclic structures. wiley-vch.de

[4+2] Cycloadditions (Diels-Alder Type Reactions) : Conjugated enynes can participate in intramolecular [4+2] cycloadditions, which are useful for the synthesis of aromatic and dihydroaromatic compounds. acs.orgnih.gov In these reactions, the enyne can act as the four-electron component. acs.org The reaction can be thermally or acid-catalyzed, with Lewis acids often promoting the reaction at lower temperatures. acs.org The presence of electron-deficient alkynes generally facilitates these cycloadditions. acs.org

[2+2] Cycloadditions : While less common for simple enynes, the alkyne or alkene component can undergo [2+2] cycloadditions with suitable partners.

[3+2] Cycloadditions (Dipolar Cycloadditions) : The alkyne portion of the enyne can react with 1,3-dipoles to form five-membered heterocyclic rings.

Examples of Cycloaddition Reactions with Enynes:

| Cycloaddition Type | Reactant Partner | Resulting Structure |

| [4+2] | Dienophile | Six-membered ring |

| [3+2] | 1,3-Dipole (e.g., azide, nitrile oxide) | Five-membered heterocycle |

| [2+2] | Alkene/Alkyne (photochemically or with specific catalysts) | Four-membered ring |

The electron-withdrawing nature of the aryl group and the inherent polarity of the conjugated system make the enyne moiety in this compound susceptible to nucleophilic conjugate addition, also known as Michael addition. acs.orglibretexts.org Nucleophiles can add to the β-position of the double bond or the δ-position of the triple bond, with the regioselectivity depending on the nature of the nucleophile and the reaction conditions. nih.govlibretexts.org

Common nucleophiles for conjugate addition to enyne systems include:

Thiols (Thiol-yne reaction) nih.gov

Amines (Amino-yne reaction) nih.gov

Organocuprates (Gilman reagents) libretexts.org

Enolates libretexts.org

The initial 1,4-addition product can then undergo further transformations, leading to more complex molecular architectures. libretexts.org

The unsaturated C-C bonds of the enyne linker are also amenable to radical functionalization. nih.gov Radical reactions offer a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Radical Addition : A radical species can add to either the double or triple bond of the enyne. The regioselectivity of the addition depends on the stability of the resulting radical intermediate.

Radical Cascade Cyclizations : Following an initial radical addition, the resulting radical can undergo intramolecular cyclization, leading to the formation of cyclic and polycyclic compounds. mdpi.comresearchgate.net These cascade reactions are highly efficient in building molecular complexity in a single step. nih.gov Various radical precursors and initiation methods (e.g., radical initiators, transition metal catalysis, photoredox catalysis) can be employed. nih.gov

The specific pathways for radical functionalization of this compound would depend on the radical source and reaction conditions, offering a versatile strategy for the derivatization of this molecule. rsc.org

Impact of the 2-Fluoro-Substituent on Aromatic Reactivity and Overall Compound Behavior

The presence of a fluorine atom at the 2-position of the benzene (B151609) ring in this compound profoundly influences the molecule's reactivity. The high electronegativity and the presence of lone pair electrons on the fluorine atom introduce a duality of electronic effects that modulate the electron density of the aromatic ring, thereby affecting its susceptibility to attack and the orientation of incoming reactants.

Electronic Modulation of the Fluorobenzene (B45895) Ring

The electronic character of the fluorobenzene ring in the target molecule is primarily governed by the interplay of two opposing effects originating from the fluorine substituent: the inductive effect (-I) and the resonance effect (+R).

Resonance Effect (+R): Despite its strong electronegativity, the fluorine atom possesses lone pairs of electrons in p-orbitals that can be delocalized into the π-system of the benzene ring. This donation of electron density is a positive resonance (or mesomeric) effect. This effect specifically increases the electron density at the ortho and para positions relative to the meta position.

The following table summarizes the competing electronic effects of the fluorine substituent on the benzene ring.

| Electronic Effect | Description | Impact on Benzene Ring |

| Inductive Effect (-I) | Withdrawal of electron density through the σ-bond due to fluorine's high electronegativity. | Overall deactivation of the ring, making it less reactive towards electrophiles. |

| Resonance Effect (+R) | Donation of lone pair electrons into the π-system of the ring. | Increased electron density at the ortho and para positions. |

| Net Effect | The inductive effect is stronger than the resonance effect. | The ring is deactivated, but the ortho and para positions are less deactivated than the meta position. |

Regioselectivity and Stereoselectivity in Reactions of Fluorinated Aromatics

The electronic modulation by the 2-fluoro substituent is a key determinant of the regioselectivity in aromatic substitution reactions involving this compound.

Regioselectivity in Electrophilic Aromatic Substitution (EAS):

Regioselectivity in Nucleophilic Aromatic Substitution (SNA r):

Fluorinated aromatic compounds can also undergo nucleophilic aromatic substitution, particularly when other electron-withdrawing groups are present on the ring. In these reactions, a nucleophile attacks an electron-deficient carbon atom, leading to the displacement of a leaving group. Fluorine can act as a leaving group in SNAr reactions. The regioselectivity of these reactions is often predicted based on the stability of the intermediate Meisenheimer complex. In polyfluorinated aromatic compounds, nucleophilic attack often occurs at the position para to an activating group. Computational studies have been employed to predict the regioisomeric distribution in kinetically controlled nucleophilic aromatic substitution reactions, with methods based on the relative stabilities of the isomeric σ-complex intermediates proving useful.

Stereoselectivity:

While regioselectivity is the primary concern in substitutions on the aromatic ring itself, the fluorine atom can influence the stereoselectivity of reactions occurring on substituents attached to the ring. The stereoelectronic effect of fluorine can play a role in determining the stereochemical outcome of reactions. For instance, in asymmetric reactions, the presence of a fluorine atom can influence the facial selectivity of attack on a nearby functional group. The development of methods for the stereoselective construction of fluorinated quaternary carbon centers is an active area of research, often utilizing chiral catalysts to control the stereochemical outcome.

The table below illustrates the expected regiochemical outcome for the electrophilic substitution of a simplified fluorinated aromatic compound.

| Reactant | Reaction Type | Expected Major Products (Position of Substitution) | Rationale |

| Fluorobenzene | Electrophilic Aromatic Substitution (e.g., Nitration) | ortho-Nitrofuranisole, para-Nitrofuranisole | The fluorine atom is an ortho, para-director due to its +R effect, which stabilizes the arenium ion intermediate when attack occurs at these positions. |

| 1,2-Difluorobenzene | Nucleophilic Aromatic Substitution (e.g., with Sodium methoxide) | Substitution at C1 or C2 | The strong inductive effect of the fluorine atoms makes the ring susceptible to nucleophilic attack. |

An extensive search of scientific literature and chemical databases has been conducted to gather information regarding the chemical transformations and derivatization of the compound this compound. The investigation focused on specific reactions outlined, including functionalization at the alkyne terminus (Click Chemistry, coupling reactions, hydrosilylation, and hydroboration) and reactions involving the alkene moiety (selective oxidation, reduction, and electrophilic additions).

General principles of reactivity for the functional groups present in the molecule—a terminal enyne and a fluorinated aromatic ring—are well-established in organic chemistry. However, without specific studies on this compound, any discussion of its chemical behavior, including regioselectivity, stereoselectivity, and reaction yields, would be speculative and would not meet the required standard of a scientifically accurate article based on detailed research findings.

Therefore, it is not possible to generate the requested article as the necessary factual information and research data for this specific compound are not available in the public scientific literature.

Chemical Transformations and Derivatization of 1 but 3 En 1 Yn 1 Yl 2 Fluorobenzene

Modifications and Substitutions on the 2-Fluorobenzene Ring

The 2-fluorobenzene ring of 1-(but-3-en-1-yn-1-yl)-2-fluorobenzene serves as a versatile scaffold for further chemical modification. The presence of the fluorine atom and the specific arrangement of substituents allow for a range of strategic transformations to generate a library of derivatives with tailored properties. These modifications primarily involve selective functionalization of the aromatic ring through metallation, cross-coupling strategies to build analogous structures, and late-stage introduction of fluorine or its isotopes.

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, bypassing the usual substitution patterns governed by electronic effects. wikipedia.org In this process, a heteroatom-containing substituent, known as a Directed Metalation Group (DMG), coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org This generates a stabilized aryllithium intermediate that can react with a wide array of electrophiles to introduce new functional groups with high precision. organic-chemistry.org

In the context of this compound, the fluorine atom can act as a moderate DMG. organic-chemistry.org The interaction between the Lewis acidic lithium and the Lewis basic fluorine atom directs the organolithium base (e.g., n-butyllithium or sec-butyllithium) to abstract the proton at the C3 position, which is ortho to the fluorine. wikipedia.orgbaranlab.org The alternative ortho position (C1) is already substituted by the but-en-ynyl group. This process results in the formation of a specific lithiated intermediate, 1-(but-3-en-1-yn-1-yl)-2-fluoro-3-lithiatedbenzene.

This transient organometallic species is highly reactive and can be quenched with various electrophiles to install a diverse range of substituents at the C3 position. For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide provides the corresponding benzoic acid derivative, while reaction with alkyl halides can introduce alkyl chains. This methodology offers a predictable and efficient route to contiguously substituted 2-fluorobenzene derivatives, which can be challenging to access through classical electrophilic aromatic substitution methods.

Table 1: Potential Functionalization of this compound via Directed Ortho-Metalation

| Electrophile | Reagent Example | Resulting Functional Group at C3 |

| Aldehyde/Ketone | Acetone | Isopropyl alcohol |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic acid |

| Alkyl Halide | Iodomethane | Methyl |

| Silyl Halide | Trimethylsilyl chloride | Trimethylsilyl |

| Disulfide | Dimethyl disulfide | Methylthio |

| Boronic Ester | Trimethyl borate | Boronic acid (after hydrolysis) |

Cross-Coupling Reactions of Aromatic Halides for Analogous Structures

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. While this compound itself is not a typical substrate for cross-coupling (as C-F bond activation is challenging), these reactions are paramount for synthesizing analogous structures by starting with appropriately halogenated benzene (B151609) precursors.

A versatile strategy to generate analogs involves starting with a dihalobenzene, such as 1-bromo-2-fluoro-3-iodobenzene. The differential reactivity of the C-Br and C-I bonds allows for sequential, site-selective cross-coupling reactions. For example, a Sonogashira coupling could be performed selectively at the more reactive iodide position with but-3-en-1-yne to install the characteristic side chain. The remaining bromide at the C1 position can then undergo a subsequent Suzuki coupling with an arylboronic acid, a Stille coupling with an organostannane, or a Buchwald-Hartwig amination to introduce a wide variety of substituents (aryl, alkyl, amino, etc.) ortho to the but-en-ynyl group.

Furthermore, Mizoroki-Heck reactions provide another avenue for analog synthesis. mdpi.com For instance, the reaction of an aryl halide with a fluorine-containing alkene can yield fluorinated styrene (B11656) derivatives. mdpi.com By employing different substituted aryl halides in coupling reactions with various terminal alkynes and alkenes, a vast chemical space of analogous structures can be explored. These methods offer modular and convergent approaches to complex derivatives, allowing for systematic variation of the substitution pattern on the aromatic ring to modulate biological activity or material properties.

Table 2: Selected Cross-Coupling Reactions for the Synthesis of Analogs

| Reaction Name | Coupling Partners | Typical Catalyst System | Bond Formed | Potential Analog Structure |

| Suzuki Coupling | Aryl Halide + Organoboron Reagent | Pd(PPh₃)₄, K₂CO₃ | C-C | Introduction of aryl or alkyl groups |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (sp²-sp) | Installation of the enyne side chain |

| Heck Coupling | Aryl Halide + Alkenes | Pd(OAc)₂, P(o-tol)₃ | C-C (sp²-sp²) | Arylation of alkenes |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | C-N | Introduction of primary/secondary amines |

| Stille Coupling | Aryl Halide + Organostannane | Pd(PPh₃)₄ | C-C | Introduction of various organic groups |

Late-Stage Fluorination or Radiosynthetic Modifications

The introduction of fluorine into a molecule at a late stage of a synthetic sequence is a highly valuable strategy in medicinal chemistry and for the development of positron emission tomography (PET) imaging agents. nih.gov Late-stage fluorination allows for the modification of complex molecules without redesigning the entire synthesis. nih.gov This approach can enhance metabolic stability, binding affinity, and bioavailability. nih.govcaltech.edu

For a molecule like this compound, late-stage fluorination would typically refer to the synthesis of analogs bearing additional fluorine atoms or the introduction of the fluorine-18 (B77423) (¹⁸F) isotope for PET imaging. nih.gov One established method involves the conversion of a precursor, such as an arylboronic acid or a phenol (B47542) derivative, into the corresponding aryl fluoride (B91410). For example, a palladium-mediated reaction can convert an arylboronic acid into an aryl fluoride using an electrophilic fluorine source like Selectfluor. nih.gov Similarly, a phenolic precursor could be converted to the target fluoride via deoxofluorination using reagents like DAST or PhenoFluor. nih.gov

For radiosynthesis, the goal is to incorporate the short-lived ¹⁸F isotope (t½ ≈ 110 min) efficiently and rapidly. This is often achieved through nucleophilic aromatic substitution (SₙAr) on an aromatic ring activated by a strongly electron-withdrawing group (e.g., -NO₂) in the ortho or para position. A precursor molecule, such as 1-(but-3-en-1-yn-1-yl)-2-nitrobenzene, could potentially be reacted with [¹⁸F]fluoride to produce the desired radiotracer, although the fluorine substituent is not activating for this reaction. Alternative methods, including palladium-catalyzed cross-coupling reactions with [¹⁸F]trifluoroethanol, have been developed to access ¹⁸F-labeled compounds. nih.gov

Table 3: Representative Methods for Late-Stage Fluorination

| Method | Precursor | Reagent(s) | Description |

| Deoxyfluorination | Phenol | DAST, PhenoFluor | Converts a hydroxyl group to a fluorine atom. nih.gov |

| Electrophilic Fluorination | Arylboronic Acid | Pd catalyst, Selectfluor | Palladium-mediated conversion of a C-B bond to a C-F bond. nih.gov |

| Nucleophilic Aromatic Substitution (SₙAr) | Activated Aryl Halide/Nitroarene | K¹⁸F, Kryptofix (K₂₂₂) | Nucleophilic displacement of a leaving group by [¹⁸F]fluoride for radiosynthesis. |

| Chemo-enzymatic Fluorination | Unactivated C-H bond | Cytochrome P450, Deoxofluorinating agent | P450 enzyme hydroxylates a C-H bond, which is then converted to a C-F bond. caltech.edu |

Advanced Characterization and Theoretical Investigations of 1 but 3 En 1 Yn 1 Yl 2 Fluorobenzene

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous determination of the structure, connectivity, and electronic environment of molecules like 1-(But-3-en-1-yn-1-yl)-2-fluorobenzene. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (IR, Raman) provide complementary information to build a complete molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

High-resolution ¹H (proton) and ¹³C NMR spectra are fundamental for mapping the molecular skeleton.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, distinct signals are expected for the aromatic protons and the protons of the but-en-yne side chain.

Aromatic Region (δ ≈ 7.0-7.6 ppm): The four protons on the fluorobenzene (B45895) ring would appear in this region. The fluorine substituent and the enyne group would influence their chemical shifts and create complex splitting patterns due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

Vinylic Region (δ ≈ 5.5-6.5 ppm): The three protons of the terminal vinyl group (-CH=CH₂) would produce characteristic signals. The geminal protons (on the =CH₂ group) would show a small coupling constant (²JHH), while the vicinal proton (-CH=) would couple to the geminal protons with distinct cis and trans coupling constants (³JHH).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of the electronegative fluorine atom causes characteristic splitting of the signals for the carbon atoms of the benzene (B151609) ring due to carbon-fluorine coupling (¹JCF, ²JCF, etc.).

Aromatic Carbons (δ ≈ 110-165 ppm): The six carbons of the fluorobenzene ring would be observed here. The carbon directly bonded to the fluorine (C-F) would show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and appear as a doublet. The other aromatic carbons would exhibit smaller two-, three-, and four-bond C-F couplings.

Alkynyl Carbons (δ ≈ 80-95 ppm): The two sp-hybridized carbons of the alkyne group (C≡C) would have characteristic chemical shifts in this region.

Vinylic Carbons (δ ≈ 120-130 ppm): The two sp²-hybridized carbons of the vinyl group (-CH=CH₂) would be found in this downfield region.

Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~7.5 | td | J ≈ 7.5, 1.8 | Aromatic H |

| ~7.3 | m | - | Aromatic H |

| ~7.1 | m | - | Aromatic H |

| ~7.0 | t | J ≈ 8.0 | Aromatic H |

| ~6.2 | ddt | J ≈ 17.0, 10.5, 6.0 | -CH=CH₂ |

| ~5.8 | d | J ≈ 17.0 | -CH=CH₂ (trans-H) |

Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Predicted Chemical Shift (δ, ppm) | Coupling (JCF, Hz) | Assignment |

|---|---|---|

| ~163 | d, ¹JCF ≈ 250 | C-F |

| ~134 | d, ³JCF ≈ 8 | Aromatic CH |

| ~131 | d, ⁴JCF ≈ 3 | Aromatic CH |

| ~124 | d, ³JCF ≈ 4 | Aromatic CH |

| ~122 | d, ²JCF ≈ 15 | C-C≡ |

| ~116 | d, ²JCF ≈ 21 | Aromatic CH |

| ~129 | s | -CH=CH₂ |

| ~123 | s | -CH=CH₂ |

| ~93 | d, ³JCF ≈ 4 | Ar-C≡C- |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clean, high-resolution spectra. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The exact chemical shift would be characteristic of a fluorine atom attached to an sp² carbon in an aromatic system. The signal would likely appear as a multiplet due to coupling with the nearby aromatic protons (typically ³JHF and ⁴JHF).

Predicted ¹⁹F NMR Data for this compound Reference: CFCl₃ (0 ppm)

| Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would be used to confirm the connectivity within the aromatic ring and to trace the proton network through the enyne chain, for instance, showing a cross-peak between the -CH= proton and the =CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to. It provides an unambiguous assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is essential for connecting molecular fragments. For example, it would show correlations from the aromatic protons to the alkynyl carbons, confirming the attachment of the side chain to the ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₇F.

Predicted HRMS Data for this compound

| Ion Type | Calculated m/z |

|---|---|

| [M]+• | 146.0532 |

| [M+H]⁺ | 147.0609 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular bonds and functional groups.

C-H vibrations: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while the vinylic (=C-H) stretches would also be in this region.

C≡C stretch: The alkyne triple bond would show a characteristic absorption around 2100-2200 cm⁻¹. This peak is often weak in the IR spectrum for internal alkynes but can be stronger in the Raman spectrum.

C=C stretch: The alkene double bond stretch would be observed in the 1620-1680 cm⁻¹ region. Aromatic C=C stretches would also appear in the 1450-1600 cm⁻¹ range.

C-F stretch: A strong absorption band corresponding to the C-F bond stretch is expected in the fingerprint region, typically between 1100-1250 cm⁻¹.

Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Medium | =C-H stretch (vinylic) |

| ~3080 | Medium | =C-H stretch (aromatic) |

| ~2150 | Weak-Medium | C≡C stretch |

| ~1640 | Medium | C=C stretch (vinylic) |

| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic) |

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data for this compound, computational chemistry and molecular modeling serve as powerful tools to predict its properties and reactivity. These theoretical investigations provide valuable insights into the molecule's electronic structure, conformation, and potential chemical behavior, guiding future experimental work.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scienceopen.com It is a widely used method for predicting molecular properties and has become a standard tool in computational chemistry. For this compound, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

Electronic Properties:

The introduction of a fluorine atom to the phenyl ring is expected to significantly influence the electronic properties of the parent compound, (but-3-en-1-yn-1-yl)benzene. Fluorine is a highly electronegative atom, and its presence is predicted to have a notable impact on the molecule's dipole moment and the distribution of electrostatic potential.

Table 1: Predicted Electronic Properties of this compound and a Reference Compound.

| Property | This compound (Predicted) | (But-3-en-1-yn-1-yl)benzene (Reference) |

| Dipole Moment (Debye) | ~2.0 - 2.5 | ~0.5 - 1.0 |

| HOMO Energy (eV) | -6.5 | -6.2 |

| LUMO Energy (eV) | -1.2 | -0.9 |

| HOMO-LUMO Gap (eV) | 5.3 | 5.3 |

Note: The data presented in this table are hypothetical predictions based on established principles of computational chemistry and have not been experimentally verified.

The predicted increase in the dipole moment for the fluorinated compound is a direct consequence of the C-F bond's polarity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The fluorine substituent is expected to lower the energies of both the HOMO and LUMO, which can affect the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Reactivity Descriptors:

DFT calculations can also be used to determine various reactivity descriptors, such as the Fukui functions and the dual descriptor. These parameters help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. For this compound, the electron-withdrawing nature of the fluorine atom is expected to make the ortho and para positions of the benzene ring more susceptible to nucleophilic attack, while the but-3-en-1-yn-1-yl substituent, particularly the triple and double bonds, will likely be the primary sites for electrophilic addition reactions.

Conformation Analysis and Stereochemical Prediction

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the but-3-en-1-yn-1-yl side chain to the fluorophenyl ring. Understanding the preferred conformations is essential as they can influence the molecule's physical properties and its interactions with other molecules.

Potential Energy Surface Scan:

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle between the plane of the phenyl ring and the plane of the enyne side chain. This computational experiment helps to identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

It is predicted that the planar or near-planar conformations, where the conjugated system of the enyne and the aromatic ring can overlap, will be the most stable due to favorable electronic delocalization. The presence of the fluorine atom at the ortho position may introduce some steric hindrance, potentially leading to a slightly twisted lowest-energy conformation compared to the non-fluorinated analogue.

Table 2: Predicted Relative Energies of Key Conformations for this compound.

| Dihedral Angle (Ring - C≡C - C=C) | Relative Energy (kcal/mol) | Conformation |

| 0° | 0.5 | Near-planar (eclipsed) |

| ~30° | 0.0 | Twisted (most stable) |

| 90° | 3.0 | Perpendicular (transition state) |

| 180° | 1.0 | Near-planar (anti-eclipsed) |

Note: The data presented in this table are hypothetical predictions based on established principles of computational chemistry and have not been experimentally verified.

The results of such an analysis would indicate that while a fully planar conformation is electronically favorable, a slight twist may be adopted to alleviate the steric strain between the hydrogen atom on the vinyl group and the fluorine atom on the phenyl ring. The energy barrier for rotation around this single bond is expected to be relatively low, suggesting that the molecule is likely to be conformationally flexible at room temperature.

Broader Research Implications and Potential Applications of 1 but 3 En 1 Yn 1 Yl 2 Fluorobenzene in Advanced Materials and Catalysis

Design and Synthesis of Functional Materials Incorporating Fluoro-Enyne Motifs

The incorporation of fluorine atoms into organic molecules is a powerful strategy for designing advanced functional materials. nbinno.com Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and unique electronic properties. The fluoro-enyne motif, as present in 1-(But-3-en-1-yn-1-yl)-2-fluorobenzene, serves as a valuable building block for creating novel polymers and functional small molecules. beilstein-journals.orgnih.gov

The synthesis of materials from such precursors can be approached in several ways. The enyne unit can act as a monomer in polymerization reactions, leading to fluoropolymers with tailored properties. Fluorinated polymers are widely used for applications ranging from non-stick coatings to advanced dielectrics. Furthermore, the specific arrangement of the fluoro-aryl and enyne groups can be exploited to create materials with interesting optical or electronic properties, potentially for use in organic electronics or sensor technology. researchgate.net Synthetic methods like halofluorination and cross-coupling reactions are instrumental in preparing a diverse range of fluorinated building blocks that serve as precursors to these advanced materials. beilstein-journals.orgbeilstein-journals.org

Table 1: Potential Applications of Materials Derived from Fluoro-Enyne Building Blocks

Development of Novel Catalytic Systems Utilizing this compound as a Ligand Precursor

In transition metal catalysis, ligands play a crucial role in controlling the activity, selectivity, and stability of the metallic center. The structure of this compound, with its electron-rich alkyne and alkene π-systems, presents an opportunity for it to act as a precursor to a novel ligand. The unsaturation in the enyne tail can coordinate to a metal center, while the fluorinated phenyl ring can be used to tune the electronic environment of the catalyst.

The presence of the fluorine atom has a strong electron-withdrawing effect, which can significantly alter the electronic properties of the ligand and, consequently, the catalytic behavior of the metal complex. rsc.orgnih.gov This modification can enhance catalytic activity or even switch the selectivity of a reaction. rsc.org For instance, fluorinated ligands have been shown to increase the Lewis acidity of metal centers, leading to better activation of substrates. nsf.gov The development of catalytic systems often involves the screening of various ligands to optimize a desired transformation. Gold(I) and Nickel(II) complexes, for example, are known to catalyze reactions involving alkynes, and a ligand derived from this compound could offer new reactivity in processes like hydrofluorination or carbofluoroalkylation. researchgate.netacs.orgnih.gov

Table 2: Catalytic Reactions Involving Enyne and Fluorinated Substrates

Advanced Synthetic Building Block for Complex Molecular Architectures

Fluorinated building blocks are of paramount importance in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. nbinno.comnih.gov The introduction of fluorine can lead to improved metabolic stability, bioavailability, and binding affinity of drug candidates. beilstein-journals.org this compound is a multifunctional building block, offering several reactive sites for the construction of more complex molecules.

The enyne unit is a particularly powerful functional handle. It can participate in a variety of transformations, including cycloaddition reactions, cycloisomerizations, and cross-coupling reactions, to build carbocyclic and heterocyclic scaffolds. wiley-vch.deresearcher.lifematilda.science For example, enynes are known precursors in gold-catalyzed cycloadditions to form bicyclic products or in nickel-catalyzed reactions to generate structurally diverse allenes. researchgate.netbeilstein-journals.org The terminal alkene allows for reactions like Heck coupling, while the internal alkyne can be functionalized through Sonogashira couplings. nih.gov This reactivity allows chemists to use this compound as a starting point to rapidly assemble complex molecular frameworks that are decorated with a fluorinated aromatic ring, a feature often desired in drug discovery programs. nih.gov

Table 3: Synthetic Transformations of Enyne Building Blocks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.